黄尿酸-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

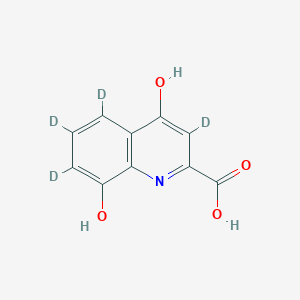

Xanthurenic Acid-d4 is a deuterated form of xanthurenic acid, a metabolite in the kynurenine pathway, which is derived from the metabolism of tryptophan. This compound is of significant interest due to its role in various biological processes, including neurotransmission and neuroprotection. The deuterated form, Xanthurenic Acid-d4, is often used in scientific research to study metabolic pathways and the effects of xanthurenic acid in biological systems.

科学研究应用

Xanthurenic Acid-d4 is widely used in scientific research due to its role in various biological processes. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways.

Biology: Investigated for its role in neurotransmission and neuroprotection, particularly in the context of neurodegenerative diseases.

Medicine: Studied for its potential therapeutic effects in treating conditions such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of stable isotope-labeled compounds for research and diagnostic purposes

作用机制

Target of Action

Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .

Mode of Action

XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .

Biochemical Pathways

XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .

Pharmacokinetics

XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .

Result of Action

The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Action Environment

The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .

生化分析

Biochemical Properties

Xanthurenic Acid-d4 interacts with various biomolecules. It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Cellular Effects

Xanthurenic Acid-d4 has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of neurotransmitters such as dopamine . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Xanthurenic Acid-d4 exerts its effects at the molecular level through various mechanisms. It binds to Group II metabotropic glutamate receptors and influences their activity . It also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors .

Temporal Effects in Laboratory Settings

The effects of Xanthurenic Acid-d4 change over time in laboratory settings. It has been observed that repeated administrations of Xanthurenic Acid-d4 reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .

Dosage Effects in Animal Models

In animal models, the effects of Xanthurenic Acid-d4 vary with different dosages. For instance, peripheral administration of Xanthurenic Acid-d4 has been shown to enhance intra-cerebral XA concentrations and induce a dose-dependent increase of dopamine release in the cortex and striatum .

Metabolic Pathways

Xanthurenic Acid-d4 is involved in the kynurenine pathway . It is synthesized in the brain from dietary or microbial tryptophan . The balance between Xanthurenic Acid-d4 and its precursor, 3-HK, is governed by the enzyme kynurenine monooxygenase (KMO) .

Transport and Distribution

Xanthurenic Acid-d4 is transported and distributed within cells and tissues through carrier-mediated transport . It crosses the blood-brain barrier and accumulates in several brain regions .

Subcellular Localization

It is known that Xanthurenic Acid-d4 is synthesized in the brain and can cross the blood-brain barrier .

准备方法

Synthetic Routes and Reaction Conditions: Xanthurenic Acid-d4 can be synthesized through several chemical reactions involving chlorinated alkanes and diazoamines, followed by oxidation and carboxylation steps . The selection of appropriate solvents and reaction conditions is crucial to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for Xanthurenic Acid-d4 are not extensively documented, the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the xanthurenic acid molecule. This process typically requires specialized equipment and conditions to achieve high levels of deuteration.

化学反应分析

Types of Reactions: Xanthurenic Acid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthurenic acid can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds.

相似化合物的比较

- Kynurenic acid

- 3-Hydroxykynurenine

- Quinolinic acid

属性

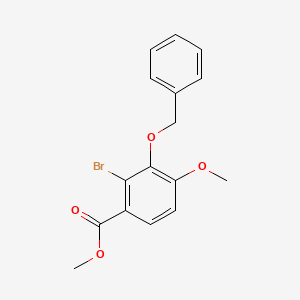

IUPAC Name |

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)